N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that features an isoxazole ring, a phenylthio group, and a propanamide moiety. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a phenyl ring.
Formation of the Propanamide Moiety: This can be done through amidation reactions where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.
Reduction: Reduction reactions could target the isoxazole ring or the amide group.
Substitution: The phenylthio group could be a site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with isoxazole rings are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)acetamide
- N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)butanamide
Uniqueness
The uniqueness of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide, also known by its CAS number 1421490-19-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₂OS
- Molecular Weight : 290.4 g/mol
- Structure : The compound features a phenylthio group and a 3-methylisoxazole moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Antimicrobial Properties : There is evidence indicating that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound has moderate activity against Gram-positive bacteria and relatively weaker activity against Gram-negative bacteria.
Mechanistic Insights
Research has indicated that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This disruption can lead to cell death or inhibition of growth in susceptible strains.
Case Studies and Research Findings
- Case Study on Efficacy Against MRSA : A study explored the effectiveness of this compound in treating methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment option.
- Synergistic Effects with Other Antibiotics : Another research highlighted the synergistic effects when combined with traditional antibiotics like vancomycin. The combination reduced MIC values significantly, indicating enhanced efficacy against resistant strains.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-11-13(19-17-12)7-9-16-15(18)8-10-20-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDGFSNBRZCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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